molecular formula C7H7N3O4 B13014798 Methyl (2-nitropyridin-3-yl)carbamate CAS No. 175652-25-2

Methyl (2-nitropyridin-3-yl)carbamate

Cat. No.: B13014798
CAS No.: 175652-25-2
M. Wt: 197.15 g/mol
InChI Key: CEJAPMJGQRDGRU-UHFFFAOYSA-N
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Description

Methyl (2-nitropyridin-3-yl)carbamate is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol It is characterized by the presence of a nitro group attached to the pyridine ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl (2-nitropyridin-3-yl)carbamate typically involves the reaction of 2-nitropyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One method involves the use of dichloromethane as a solvent and diisopropylamine as a base. The reaction mixture is cooled to -13°C, and the reagents are added dropwise. The reaction is allowed to proceed for a specific duration, followed by purification steps to isolate the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro derivative.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

Methyl (2-nitropyridin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-nitrophenyl)carbamate
  • Methyl (3-nitropyridin-4-yl)carbamate
  • Methyl (4-nitropyridin-2-yl)carbamate

Uniqueness

Methyl (2-nitropyridin-3-yl)carbamate is unique due to the specific positioning of the nitro group on the pyridine ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. The presence of the carbamate group also contributes to its stability and ability to interact with various molecular targets .

Properties

CAS No.

175652-25-2

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

methyl N-(2-nitropyridin-3-yl)carbamate

InChI

InChI=1S/C7H7N3O4/c1-14-7(11)9-5-3-2-4-8-6(5)10(12)13/h2-4H,1H3,(H,9,11)

InChI Key

CEJAPMJGQRDGRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(N=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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